molecular formula C13H15N5O B13106706 N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide

N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide

Cat. No.: B13106706
M. Wt: 257.29 g/mol
InChI Key: ZGENTZCFMSSEOR-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[221]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: The compound’s unique structure makes it useful in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide

InChI

InChI=1S/C13H15N5O/c19-13(17-11-2-8-1-10(11)15-3-8)12-6-18-7-14-4-9(18)5-16-12/h4-8,10-11,15H,1-3H2,(H,17,19)

InChI Key

ZGENTZCFMSSEOR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1NC2)NC(=O)C3=CN4C=NC=C4C=N3

Origin of Product

United States

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